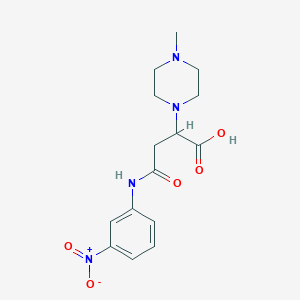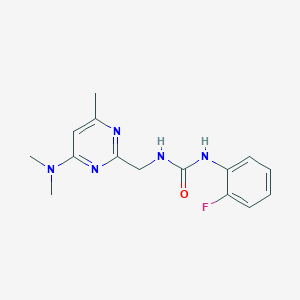
2-(4-Methylpiperazin-1-yl)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-yl)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPA is a derivative of the amino acid tryptophan, and its synthesis method involves a series of chemical reactions that yield a highly pure compound.
科学的研究の応用
Behavioral Pharmacology and Antidepressant Potential
Research on compounds structurally related to "2-(4-Methylpiperazin-1-yl)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid" includes the study of their pharmacological profiles, specifically their anxiolytic and antidepressant potentials. One study reviewed the behavioral pharmacology of a novel, selective 5-Hydroxytryptamine1B antagonist, demonstrating its utility in the treatment of anxiety and affective disorders (Hudzik et al., 2003).
Environmental Toxicology and Herbicide Research
The environmental impact and toxicological properties of herbicides, including studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), have been reviewed, providing insights into the specific characteristics of herbicide toxicity and mutagenicity. This research is crucial for understanding the environmental presence and potential health impacts of such compounds (Zuanazzi et al., 2020).
Analytical Chemistry in Food and Environmental Research
The application of antibodies in ELISA and related techniques for detecting various environmental contaminants and residues in food demonstrates the importance of analytical chemistry in monitoring and managing the presence of chemical compounds in the environment and food supply (Fránek & Hruška, 2018).
Pharmacological and Therapeutic Research
The review of pharmacological properties of specific compounds, such as Tiagabine, a potent and selective GABA uptake inhibitor, highlights the ongoing research into developing therapeutic agents for treating seizure disorders and other neurological conditions (Suzdak & Jansen, 1995).
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-17-5-7-18(8-6-17)13(15(21)22)10-14(20)16-11-3-2-4-12(9-11)19(23)24/h2-4,9,13H,5-8,10H2,1H3,(H,16,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJPXYQWBVIZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate](/img/structure/B2894340.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2894341.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2894342.png)
![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2894343.png)
![Ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2894349.png)

![3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2894352.png)
![(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2894354.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2894355.png)


![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2894358.png)
![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2894359.png)